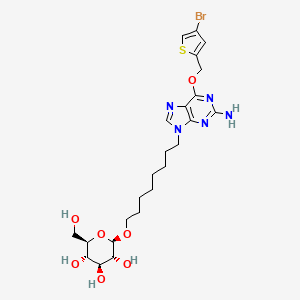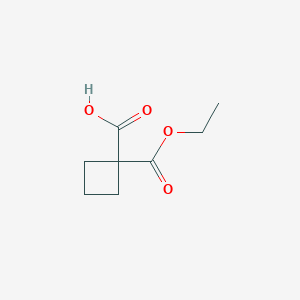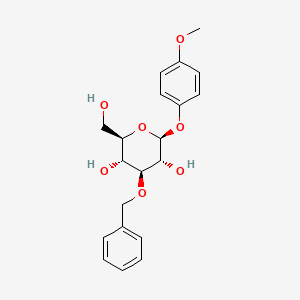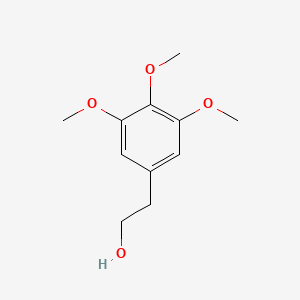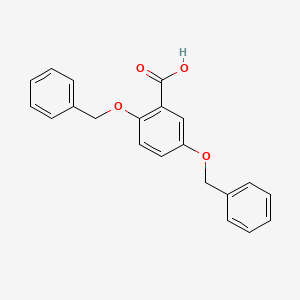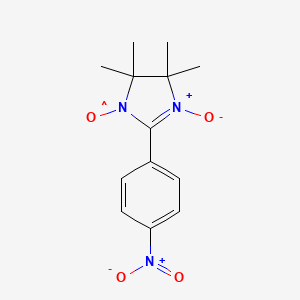
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl
Vue d'ensemble
Description
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl (NO-TEMPO) is a spin-trapping agent and a nitroxide radical. NO-TEMPO is used in a variety of scientific research applications, including the study of free radical biology and biochemistry. It is a powerful tool for understanding the mechanisms of action of free radicals, their biochemical and physiological effects, and the advantages and limitations of laboratory experiments. NO-TEMPO is also used to study the effects of oxidative stress and to investigate the role of nitric oxide in various biological processes.
Applications De Recherche Scientifique
- Scientific Field : Chemistry, specifically Catalysis and Nanotechnology .
- Summary of Application : The compound is used in the catalytic reduction of 4-nitrophenol (4-NP), a process that has become a benchmark reaction to assess the activity of nanostructured materials .
- Methods of Application : The reduction of 4-NP is performed using various synthesized efficient catalytic nanostructured materials . The reaction is monitored using UV–visible spectroscopic techniques, allowing for easy measurement of kinetic parameters .
- Results or Outcomes : The reduction of 4-NP is considered a universally accepted model catalytic reaction due to the ease of measurement of kinetic parameters . The review discusses various aspects of this model catalytic reduction related to thermodynamics parameters .
Catalytic Reduction of 4-Nitrophenol
Free Radical Research
- Scientific Field : Physics and Chemistry, specifically Magnetism and Organic Chemistry .
- Summary of Application : The compound is used in the study of organic radical magnets . These are materials that exhibit magnetism due to the presence of unpaired electrons in organic molecules .
- Scientific Field : Medicine, specifically Pulmonology .
- Summary of Application : The compound could potentially be used in breathomics, a non-invasive method for diagnosing asthma by analyzing exhaled breath . This approach is particularly important in pediatric asthma due to the increasing concern in this population .
- Methods of Application : Breathomics involves the use of non-invasive methods for diagnosing asthma by analyzing exhaled breath . The specific methods of application in this field are not detailed in the available resources.
- Results or Outcomes : The review highlights the moderate to reasonable predictive accuracy of exhaled breath volatile organic compounds (VOCs) breathomics in childhood asthma . However, it acknowledges that this field is still in its nascent stage of development, with particularly limited data available for Asian populations .
Organic Radical Magnets
Breathomics in Pediatric Asthma
- Scientific Field : Physics and Chemistry, specifically Magnetism and Organic Chemistry .
- Summary of Application : The compound is used in the study of organic radical magnets . These are materials that exhibit magnetism due to the presence of unpaired electrons in organic molecules .
- Scientific Field : Medicine, specifically Pulmonology .
- Summary of Application : The compound could potentially be used in breathomics, a non-invasive method for diagnosing asthma by analyzing exhaled breath . This approach is particularly important in pediatric asthma due to the increasing concern in this population .
- Methods of Application : Breathomics involves the use of non-invasive methods for diagnosing asthma by analyzing exhaled breath . The specific methods of application in this field are not detailed in the available resources.
- Results or Outcomes : The review highlights the moderate to reasonable predictive accuracy of exhaled breath volatile organic compounds (VOCs) breathomics in childhood asthma . However, it acknowledges that this field is still in its nascent stage of development, with particularly limited data available for Asian populations .
Organic Radical Magnets
Breathomics in Pediatric Asthma
Propriétés
InChI |
InChI=1S/C13H16N3O4/c1-12(2)13(3,4)15(18)11(14(12)17)9-5-7-10(8-6-9)16(19)20/h5-8H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNMZQREQCFTOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([N+](=C(N1[O])C2=CC=C(C=C2)[N+](=O)[O-])[O-])(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457352 | |
| Record name | p-NPNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl | |
CAS RN |
38582-73-9 | |
| Record name | p-NPNN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






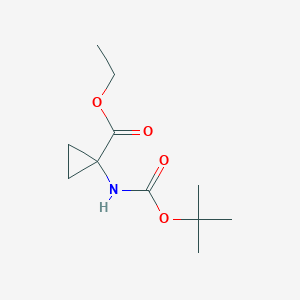
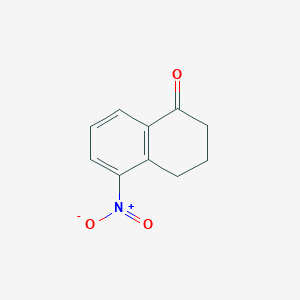

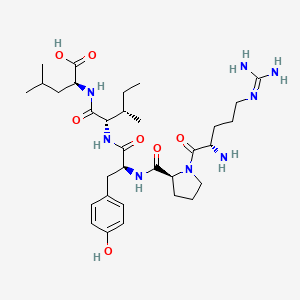
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)

